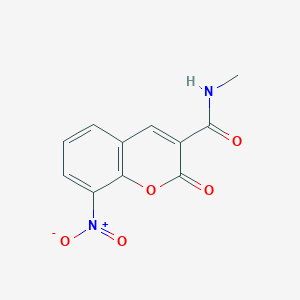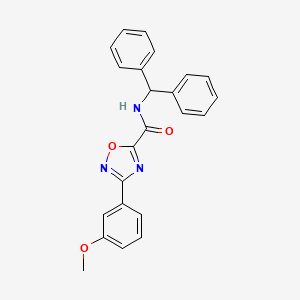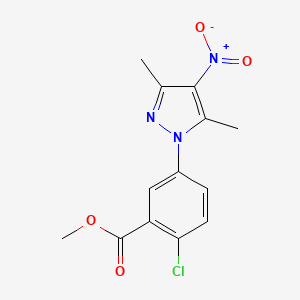![molecular formula C20H25N3O2 B11490100 N-[2-(1-adamantyloxy)ethyl]-N'-(2-cyanophenyl)urea](/img/structure/B11490100.png)
N-[2-(1-adamantyloxy)ethyl]-N'-(2-cyanophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-(2-CYANOPHENYL)UREA is a synthetic compound that combines the unique structural features of adamantane and urea derivatives Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while urea derivatives are widely used in pharmaceuticals and agrochemicals
Méthodes De Préparation
The synthesis of 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-(2-CYANOPHENYL)UREA typically involves the reaction of 2-(adamantan-1-yloxy)ethylamine with 2-cyanophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-(2-CYANOPHENYL)UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be modified with different nucleophiles.
Applications De Recherche Scientifique
1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-(2-CYANOPHENYL)UREA has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to its unique structural features.
Materials Science: The rigidity and stability of the adamantane moiety make this compound suitable for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-(2-CYANOPHENYL)UREA involves its interaction with specific molecular targets. The adamantane moiety provides stability and rigidity, allowing the compound to fit into the active sites of enzymes or receptors. The urea and cyanophenyl groups can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-(2-CYANOPHENYL)UREA can be compared with other adamantane and urea derivatives:
1-(Adamantan-1-ylmethyl)-3-(2,4-difluorophenyl)urea: This compound also contains an adamantane moiety and is used in medicinal chemistry for its potential therapeutic effects.
1-(2-(Adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea: These derivatives are investigated for their anticancer properties and ability to modulate specific biological pathways.
The uniqueness of 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-(2-CYANOPHENYL)UREA lies in its combination of the adamantane and cyanophenyl groups, which provide a balance of stability, rigidity, and reactivity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C20H25N3O2 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
1-[2-(1-adamantyloxy)ethyl]-3-(2-cyanophenyl)urea |
InChI |
InChI=1S/C20H25N3O2/c21-13-17-3-1-2-4-18(17)23-19(24)22-5-6-25-20-10-14-7-15(11-20)9-16(8-14)12-20/h1-4,14-16H,5-12H2,(H2,22,23,24) |
Clé InChI |
ZNMDHSOBVIWBRU-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)OCCNC(=O)NC4=CC=CC=C4C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(3-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490046.png)
![5-chloro-2-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B11490054.png)

![(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methyl (4-methoxyphenyl)carbamate](/img/structure/B11490061.png)
![N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pyridine-3-carboxamide](/img/structure/B11490069.png)
![3-cyclopropyl-N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490085.png)
![3-(4-Fluorophenyl)-7-[4-methoxy-3-(prop-2-en-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11490091.png)
![1-(4-methoxyphenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11490107.png)
![Methyl 5-{3-(acetylamino)-4-[(phenylcarbonyl)amino]-4,5-dihydrothiophen-2-yl}pentanoate](/img/structure/B11490114.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11490121.png)
![5-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methylphenyl)-1,3,5-triazinane-2-thione](/img/structure/B11490125.png)
